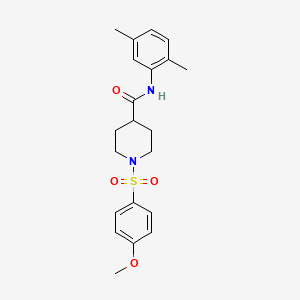

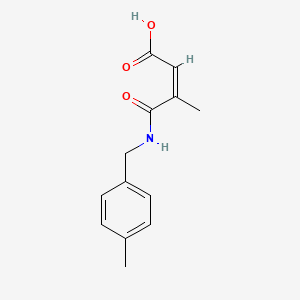

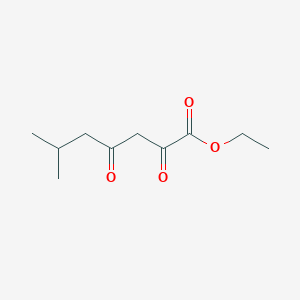

(Z)-3-methyl-4-((4-methylbenzyl)amino)-4-oxobut-2-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is an organic molecule with a carboxylic acid group (-COOH), an amine group (-NH2), and a benzyl group (C6H5CH2-). These functional groups suggest that the compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the polar carboxylic acid and amine groups, which could participate in hydrogen bonding. The benzyl group is a common structural motif in organic chemistry and is known to influence the physical and chemical properties of compounds .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to its functional groups. For example, the carboxylic acid group could react with bases or be reduced to an alcohol. The amine group could participate in reactions with acids or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar carboxylic acid and amine groups would likely make the compound soluble in polar solvents .科学的研究の応用

Molecular Structure and Interaction

Studies on compounds closely related to (Z)-3-methyl-4-((4-methylbenzyl)amino)-4-oxobut-2-enoic acid reveal insights into their molecular structure and interactions. For example, N-Phenylmaleamic acid, with its planar molecules, forms intramolecular hydrogen bonds and adjacent molecules link via N—H⋯O hydrogen bonds into a flat ribbon, highlighting the structural dynamics that could be relevant for similar compounds (Lo & Ng, 2009).

Enzyme Inhibition and Neuroprotective Agents

The synthesis and structure-activity relationship of a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including 2-amino-4-aryl-4-oxobut-2-enoic acids and esters, have been described as potent inhibitors of kynurenine-3-hydroxylase. These compounds are significant for their neuroprotective potential, showcasing the therapeutic relevance of (Z)-3-methyl-4-((4-methylbenzyl)amino)-4-oxobut-2-enoic acid analogs (Drysdale et al., 2000).

Spectroscopic Analysis and Cytotoxicity

Research into derivatives of N-maleanilinic acid, such as spectroscopic investigation of para-methyl and para-methoxy maleanilinic acids, utilizes experimental techniques and theoretical calculations to understand their structures and effects. These compounds have shown effectiveness against carcinoma cells, indicating potential applications in cancer therapy (Zayed et al., 2019).

Synthetic Applications

The novel amino acid 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) demonstrates utility as a building block for peptidomimetics and combinatorial chemistry. Its synthesis and the derived products highlight the versatility of (Z)-3-methyl-4-((4-methylbenzyl)amino)-4-oxobut-2-enoic acid and similar compounds in designing complex molecular architectures (Pascal et al., 2000).

Metal Complex Formation and Sensing Applications

Complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various metal ions have been synthesized and characterized, showcasing the material's potential in adsorption properties and as catalysts. This research broadens the application spectrum of (Z)-3-methyl-4-((4-methylbenzyl)amino)-4-oxobut-2-enoic acid analogs in materials science and catalysis (Ferenc et al., 2017).

作用機序

Mode of Action

Based on its structural similarity to other benzylamine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Benzylamine derivatives have been associated with various biological activities, suggesting that they may influence multiple pathways .

Pharmacokinetics

Similar compounds often exhibit good absorption and distribution profiles due to their lipophilic nature . The metabolism and excretion of this compound would likely involve enzymatic transformations and renal clearance, respectively .

Result of Action

Similar compounds have demonstrated various biological activities, suggesting that this compound may also exert diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active. Without specific experimental data, it’s difficult to predict the exact influence of these factors .

将来の方向性

特性

IUPAC Name |

(Z)-3-methyl-4-[(4-methylphenyl)methylamino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9-3-5-11(6-4-9)8-14-13(17)10(2)7-12(15)16/h3-7H,8H2,1-2H3,(H,14,17)(H,15,16)/b10-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMQMLGYXXYAJR-YFHOEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CNC(=O)/C(=C\C(=O)O)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-methyl-4-((4-methylbenzyl)amino)-4-oxobut-2-enoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2766085.png)

![2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2766086.png)

![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2766089.png)

![N4-(2,4-dimethylphenyl)-N6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2766090.png)

![1-[3-(4-Fluorophenyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2766098.png)